molecular formula C11H12NNaO3S B7934587 sodium;2,3,3-trimethylindole-5-sulfonate

sodium;2,3,3-trimethylindole-5-sulfonate

Cat. No.: B7934587
M. Wt: 261.27 g/mol
InChI Key: VLSLTESEMMTYMX-UHFFFAOYSA-M
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Description

Sodium 2,3,3-trimethylindole-5-sulfonate (CAS: 132557-72-3) is an organosulfur compound with the molecular formula C₁₁H₁₂NNaO₃S and a molecular weight of 261.28 g/mol . Structurally, it consists of an indole core substituted with three methyl groups at positions 2, 3, and 3, and a sulfonate group at position 5 (Figure 1). The sodium salt form enhances its water solubility, making it valuable in applications such as dye synthesis, biochemical assays, and as a precursor for functionalized indole derivatives .

Properties

IUPAC Name

sodium;2,3,3-trimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLTESEMMTYMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Sulfonation introduces a sulfonic acid group (-SO₃H) at the 5-position of the indole ring. Chlorosulfonic acid or sulfur trioxide (SO₃) are typical sulfonating agents. The resulting 2,3,3-trimethylindole-5-sulfonic acid is neutralized with sodium hydroxide to yield the sodium salt.

Example Protocol:

  • Sulfonation :

    • 2,3,3-Trimethylindole (10.0 g, 0.042 mol) is reacted with chlorosulfonic acid (1.67 g, 0.042 mol) in a mixed solvent of ethanol (30 mL) and 2-propanol (10 mL).

    • The mixture is stirred at 20°C for 4 hours.

  • Neutralization :

    • Sodium hydroxide (1.67 g) is added to the reaction mixture.

    • The solvent is removed under reduced pressure, and the product is washed twice with 2-propanol (100 mL).

Yield : 39%.
Key Data :

ParameterValueSource
Solvent SystemEthanol/2-Propanol
Reaction Time4 hours
Temperature20°C
Purification MethodSolvent Washing

Fischer Indole Synthesis Approach

This method constructs the indole ring de novo while incorporating the sulfonate group, offering higher yields.

Reaction Steps:

  • Hydrazine Formation :

    • p-Hydrazinobenzenesulfonic acid (1 g) is condensed with 3-methyl-2-butanone (1.67 mL) in acetic acid (5 mL).

  • Cyclization :

    • The mixture is refluxed for 3 hours, inducing Fischer indole cyclization to form 2,3,3-trimethyl-3H-indole-5-sulfonic acid.

  • Neutralization :

    • The sulfonic acid is treated with sodium hydroxide to yield the sodium salt.

Yield : 97%.
Key Data :

ParameterValueSource
SolventAcetic Acid
Reaction Time3 hours
TemperatureReflux (~118°C)
Purification MethodCrystallization

Industrial Production Considerations

Industrial processes prioritize scalability, cost, and purity. Key optimizations include:

Solvent Systems

  • Ethanol/2-Propanol Mixtures : Reduce viscosity and facilitate mixing.

  • Aqueous Acidic Conditions : Sulfuric acid (20–70%) enhances reaction rates in cyclization steps.

Neutralization Efficiency

  • Stoichiometric NaOH : Ensures complete conversion of sulfonic acid to sodium salt. Excess base is avoided to prevent hydrolysis.

Purification Techniques

  • Distillation : Used in patent methods to isolate intermediates at 12 mbar vacuum.

  • Crystallization : Achieves >95% purity in Fischer synthesis.

Optimization of Reaction Parameters

Temperature and Time

  • Direct Sulfonation : Lower temperatures (20°C) prevent side reactions but require longer durations (4 hours).

  • Fischer Synthesis : Reflux conditions (~118°C) accelerate cyclization within 3 hours.

Acid Catalysis

  • Sulfuric Acid (70%) : Optimal for cyclizing methylisopropyl-ketone-phenylhydrazones, yielding 85% indolenine intermediates.

  • Acetic Acid : Mild conditions suit Fischer synthesis, minimizing decomposition.

Yield Comparison

MethodYieldAdvantageLimitation
Direct Sulfonation39%Simple two-step processModerate yield
Fischer Synthesis97%High yield, integrated synthesisMulti-step complexity

Analytical Characterization

Post-synthesis analysis ensures product integrity:

  • IR Spectroscopy : Pe

Chemical Reactions Analysis

Types of Reactions

sodium;2,3,3-trimethylindole-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form new compounds.

    Reduction: Reaction with reducing agents to alter its oxidation state.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

sodium;2,3,3-trimethylindole-5-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic properties and potential drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;2,3,3-trimethylindole-5-sulfonate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Functional Group Impact

The physicochemical and functional properties of indole derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of sodium 2,3,3-trimethylindole-5-sulfonate with its structural analogues:

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
Sodium 2,3,3-trimethylindole-5-sulfonate 132557-72-3 C₁₁H₁₂NNaO₃S -SO₃⁻ (C5), -CH₃ (C2, C3, C3) High water solubility; used in dyes and probes
Sodium 2-phenyl-1H-indole-5-sulfonate 184351-56-2 C₁₄H₁₂NNaO₃S -SO₃⁻ (C5), -C₆H₅ (C2) Enhanced aromaticity; potential sensor material
5-Chloro-2,3,3-trimethyl-3H-indole 3484-22-8 C₁₁H₁₂ClN -Cl (C5), -CH₃ (C2, C3, C3) Lipophilic; antimicrobial applications
2,3,3-Trimethyl-5-nitro-3H-indole 773-63-7 C₁₁H₁₂N₂O₂ -NO₂ (C5), -CH₃ (C2, C3, C3) Electron-deficient; explosive precursor
2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic acid (K salt) 427882-78-8 C₁₄H₁₈KNO₆S₂ Dual -SO₃⁻ (C5, sidechain) Ultra-hydrophilic; ion-pairing chromatography

Property Comparisons

Solubility and Reactivity
  • Sodium 2,3,3-trimethylindole-5-sulfonate : High aqueous solubility due to the sulfonate group, enabling use in polar solvents. The electron-withdrawing -SO₃⁻ group stabilizes the indole ring, reducing electrophilic substitution reactivity at C3 .
  • 5-Chloro-2,3,3-trimethyl-3H-indole : Chlorine at C5 increases lipophilicity (logP ~2.8), making it suitable for membrane-permeable drug candidates .
  • Sodium 2-phenyl-1H-indole-5-sulfonate : The phenyl group at C2 enhances π-π stacking, useful in supramolecular chemistry .

Application-Specific Differences

Compound Dominant Applications Limitations
Sodium 2,3,3-trimethylindole-5-sulfonate Fluorescent tags, dye synthesis Limited thermal stability above 200°C
5-Chloro-2,3,3-trimethyl-3H-indole Antibacterial agents Poor solubility in aqueous media
2,3,3-Trimethyl-5-nitro-3H-indole Explosive precursors, nitration studies High sensitivity to shock/heat
Dual-sulfonated indolinium (K salt) Ion-pairing reagents in HPLC High cost due to complex synthesis

Q & A

Q. How does the sodium counterion affect crystallization compared to potassium salts?

  • Sodium salts crystallize as fine needles (monoclinic system) with higher solubility in water, while potassium salts form rhombic crystals. Ionic radius differences alter lattice energy and melting points (sodium: ~250°C; potassium: ~270°C).

Data Interpretation & Methodological Challenges

Q. How to address discrepancies in reported solubility values across studies?

  • Variations arise from hydration states (anhydrous vs. hydrated) or pH. Standardize measurements using saturated solutions at 25°C (shake for 24 hrs, filter through 0.22 µm membrane).

Q. What statistical approaches reconcile conflicting bioactivity data in cell-based assays?

  • Apply multivariate analysis (e.g., PCA) to account for variables like cell line variability, incubation time, and sodium ion interference. Normalize data against a sulfonate-free control.

Q. How to validate its stability under high-temperature reaction conditions?

  • Conduct thermogravimetric analysis (TGA) up to 300°C. Monitor decomposition products (e.g., SO₂ via FT-IR) and optimize reaction times to avoid degradation (≤1 hr at 150°C).

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